molecular formula C14H18N4O4S B2740622 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 1904280-39-2

1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2740622
CAS No.: 1904280-39-2
M. Wt: 338.38
InChI Key: VYMYBLDZQIEPIX-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a furan ring, an imidazole ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of a diamine with a diacid chloride.

    Coupling Reactions: The final step involves coupling the furan, imidazole, and diazepane rings through sulfonylation and other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and imidazole rings.

    Reduction: Reduction reactions can occur at the sulfonyl group and other functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can lead to the formation of thiols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes and receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving the imidazole and diazepane rings.

    Industrial Applications: The compound can be used in the development of new materials and catalysts, particularly those involving heterocyclic chemistry.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand for metal ions, while the diazepane ring can interact with biological membranes and proteins. The sulfonyl group can also participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone: is similar to other compounds containing furan, imidazole, and diazepane rings, such as:

Uniqueness

The uniqueness of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

furan-2-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-16-10-13(15-11-16)23(20,21)18-6-3-5-17(7-8-18)14(19)12-4-2-9-22-12/h2,4,9-11H,3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMYBLDZQIEPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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